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Abstract

The cyclin-dependent kinase (CDK) BUR1 is a critical regulator of gene expression in
Saccharomyces cerevisiae, with its mammalian ortholog being Cdk9 (a component of P-TEFb).
The spatial and temporal localization of BUR1 is intrinsically linked to its function in
orchestrating the transcription cycle and other cellular processes. This guide provides a
comprehensive overview of the cellular localization of BUR1 kinase, detailing its distribution
within the cell, the mechanisms governing its recruitment to specific sites, and its functional
implications in different subcellular compartments. We synthesize quantitative data, present
detailed experimental methodologies, and provide visual representations of key pathways and
workflows to offer a thorough resource for researchers in transcription, cell cycle regulation,
and drug development.

Subcellular Distribution of BUR1 Kinase

BUR1 kinase exhibits a dual localization, with a predominant presence in the nucleus and a
smaller, functionally distinct pool in the cytoplasm.

e Nuclear Localization: The primary site of BUR1 function is the nucleus, where it associates
with chromatin to regulate transcription.[1][2] Fluorescence microscopy studies using
mNeonGreen-tagged BUR1 (Burl-mNG) have confirmed that the kinase is mainly localized
to the nucleus.[1][2]
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o Cytoplasmic Localization: A sub-population of BURL1 resides in the cytoplasm.[1][2] This
cytoplasmic pool is implicated in processes distinct from transcription, including vacuole-
mediated cell cycle progression through the TORCL1 pathway.[1][2] The C-terminal domain of
BURL1 is crucial for its cytoplasmic retention, as its deletion results in a significant reduction
of the cytoplasmic fraction.[1][2]

Chromatin Association and Dynamics

Within the nucleus, BURL1 is not statically localized but is dynamically recruited to actively
transcribed genes. Chromatin Immunoprecipitation (ChlP) has been the pivotal technique in
mapping the genomic localization of BUR1.

¢ Recruitment to Actively Transcribed Genes: BUR1, in complex with its cyclin partner Bur2, is
recruited to the coding regions of genes in a manner that is strictly dependent on active
transcription.[3][4][5]

 Distribution Along Gene Bodies: The BUR1-BUR2 complex is found at the 5' ends of genes
and travels with the elongating RNA Polymerase Il (Pol 1) machinery along the entire length
of the coding sequence.[6][7]

» Termination Region Dissociation: A notable decrease in BUR1 cross-linking is observed in
regions downstream of the polyadenylation site, suggesting that the kinase dissociates from
the transcription elongation complex at or near the termination phase.[3][4][5]

Table 1: Summary of BUR1 Kinase Localization Data
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Molecular Mechanisms of BUR1 Recruitment and
Function

The localization of BURL1 is tightly regulated through a series of protein-protein interactions that
are essential for its kinase activity at specific locations.

The BUR1-BUR2 Complex

BUR1 functions as a canonical cyclin-dependent kinase, requiring association with its cyclin,

Bur2, for activity.[8] Genetic and biochemical evidence, including co-immunoprecipitation and
yeast two-hybrid assays, have demonstrated a stable interaction between BUR1 and Bur2.[8]
This complex is the functional unit that is recruited to chromatin.

Interaction with the RNA Polymerase Il C-Terminal
Domain (CTD)
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The recruitment of the BUR1-BUR2 complex to elongating Pol Il is mediated by a direct
interaction with the phosphorylated C-Terminal Domain (CTD) of Rpbl, the largest subunit of
Pol Il.

« Initial Recruitment: The TFIIH-associated kinase, Kin28, phosphorylates the CTD at Serine 5
(Ser5P) during transcription initiation.

o BURI1 Binding: The C-terminal domain of BUR1 contains a conserved region that specifically
recognizes and binds to the Ser5P mark on the Pol Il CTD.[7] This interaction is crucial for
recruiting BURL1 to the early elongation complex.

Downstream Phosphorylation Events

Once recruited, BUR1 phosphorylates a cascade of substrates to promote transcription
elongation and co-transcriptional processes.

e Histone H2B Monoubiquitination: BUR1 is required for the monoubiquitination of histone
H2B at lysine 123 (H2BK123ub1l) by the Rad6-Brel ubiquitin ligase complex.[6][9] This
modification is a key step in the "trans-histone crosstalk” pathway.

o Histone H3 Methylation: H2B ubiquitination is a prerequisite for the subsequent di- and tri-
methylation of histone H3 at lysines 4 and 79 (H3K4me2/3 and H3K79me3), marks
associated with active transcription.[6][10]

e Phosphorylation of Elongation Factors: BUR1 phosphorylates the C-terminal region of the
essential elongation factor Spt5.[11][12] It also phosphorylates residues in the linker region
of Rpb1, which enhances the recruitment of another elongation factor, Spt6.[11][13]

e Pol Il CTD Phosphorylation: Although Ctk1 is the major Serine 2 (Ser2) kinase for the Pol Il
CTD, BUR1 contributes to Ser2 phosphorylation, particularly at promoter-proximal regions,
and also phosphorylates Serine 7 (Ser7).[6][7][13]

Visualizing BUR1 Localization and Function
Diagram 1: BUR1 Recruitment and Function in
Transcription Elongation
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Caption: Recruitment of BUR1-BUR2 to Ser5-phosphorylated Pol Il and subsequent

phosphorylation events.

Diagram 2: Experimental Workflow for Chromatin
Immunoprecipitation (ChiP)
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Caption: A generalized workflow for determining the genomic localization of BUR1 via ChiP.
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Detailed Experimental Protocols
Chromatin Immunoprecipitation (ChiP) for BUR1

This protocol is adapted from methodologies used to demonstrate the association of BUR1
with actively transcribed genes.[3]

Objective: To cross-link protein-DNA complexes in vivo, immunoprecipitate BUR1-associated
chromatin, and identify the co-precipitated DNA.

Materials:

¢ Yeast strain expressing epitope-tagged BUR1 (e.g., BUR1-HA).
o Formaldehyde (37% solution).

e Glycine (2.5 M stock).

e Lysis Buffer (50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100,
0.1% sodium deoxycholate, protease inhibitors).

e Antibody against the epitope tag (e.g., anti-HA).

e Protein A or G magnetic beads.

o Wash Buffers (varying salt concentrations).

o Elution Buffer (50 mM Tris-HCI pH 8.0, 10 mM EDTA, 1% SDS).
» Proteinase K.

o Reagents for DNA purification and PCR/gqPCR.

Procedure:

o Cross-linking: Grow yeast cells to mid-log phase (OD600 ~0.6-0.8). Add formaldehyde to a
final concentration of 1% and incubate for 15-20 minutes at room temperature with gentle
shaking.[14]
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e Quenching: Stop the cross-linking by adding glycine to a final concentration of 125 mM and
incubate for 5 minutes.[14]

o Cell Harvest and Lysis: Harvest cells by centrifugation, wash with ice-cold PBS. Resuspend
the cell pellet in Lysis Buffer and lyse cells using a bead beater with zirconia beads.

o Chromatin Shearing: Sonicate the lysate on ice to shear chromatin to an average fragment
size of 200-500 bp. Centrifuge to pellet debris and collect the supernatant containing soluble
chromatin.

e Immunoprecipitation: Pre-clear the chromatin by incubating with Protein A/G beads. Set
aside a small aliquot as "input" control. Incubate the remaining chromatin with the anti-HA
antibody overnight at 4°C with rotation.[14]

e Immune Complex Capture: Add pre-blocked Protein A/G beads to the chromatin-antibody
mixture and incubate for 2-4 hours at 4°C.

e Washing: Pellet the beads and perform a series of stringent washes to remove non-
specifically bound chromatin. Typically, this involves washes with low salt buffer, high salt
buffer, LiCl buffer, and TE buffer.[15]

o Elution: Elute the protein-DNA complexes from the beads by incubating in Elution Buffer at
65°C.

e Reverse Cross-linking: Add NaCl to the eluates and the input sample and incubate at 65°C
for at least 6 hours (or overnight) to reverse the formaldehyde cross-links.

» Protein Digestion and DNA Purification: Treat samples with RNase A and Proteinase K to
remove RNA and protein. Purify the DNA using a standard PCR purification kit or phenol-
chloroform extraction.

e Analysis: Use the purified DNA for gPCR with primers specific to different gene regions
(promoter, coding sequence, 3' UTR) or for high-throughput sequencing (ChiP-seq).

Immunofluorescence Microscopy for BUR1 Subcellular
Localization

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://bohdan-khomtchouk.github.io/docs/Chromatin-Immunoprecipitation-ChIPs-Protocol-from-Farnham-Lab.pdf
https://bohdan-khomtchouk.github.io/docs/Chromatin-Immunoprecipitation-ChIPs-Protocol-from-Farnham-Lab.pdf
https://www.rockland.com/resources/chromatin-immunoprecipitation-protocol/
https://www.benchchem.com/product/b15542163?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15542163?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

This protocol provides a general framework for visualizing BUR1 within yeast cells, as informed
by studies using fluorescently tagged proteins.[1][2]

Objective: To fix and permeabilize yeast cells to allow for antibody-based detection or direct
visualization of fluorescently-tagged BUR1.

Materials:

Yeast strain expressing fluorescently tagged BUR1 (e.g., Burl-mNeonGreen) or epitope-
tagged BURL1.

o Formaldehyde (37% solution).

o Spheroplasting solution (e.g., Zymolyase in sorbitol buffer).

o Permeabilization solution (e.g., 0.5% Triton X-100 in PBS).

» Blocking Buffer (e.g., 1% BSAin PBS).

e Primary antibody (if using epitope tag).

o Fluorophore-conjugated secondary antibody.

o DAPI for nuclear counterstaining.

e Mounting medium.

Procedure:

o Cell Fixation: Grow cells to early-log phase. Fix by adding formaldehyde to the culture
medium to a final concentration of 4% and incubate for 30-45 minutes at room temperature.
[16]

e Harvest and Wash: Harvest cells, wash twice with a wash buffer (e.g., phosphate buffer).

o Cell Wall Digestion: Resuspend cells in spheroplasting solution containing a lytic enzyme like
Zymolyase to digest the cell wall. Monitor spheroplast formation under a microscope.
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» Permeabilization: Gently wash the spheroplasts and adhere them to poly-L-lysine coated
slides. Permeabilize the cell membranes with Triton X-100 for 5-10 minutes.[17]

e Blocking: Wash the cells and block non-specific antibody binding sites by incubating with
Blocking Buffer for 30 minutes.[17]

e Antibody Incubation (for tagged proteins):

o Incubate with the primary antibody diluted in Blocking Buffer for 1-2 hours at room
temperature or overnight at 4°C.

o Wash cells three times with PBS.

o Incubate with the fluorophore-conjugated secondary antibody diluted in Blocking Buffer for
1 hour at room temperature in the dark.[16]

e Nuclear Staining and Mounting: Wash cells to remove excess antibody. Incubate briefly with
DAPI to stain the nucleus. Perform a final wash and mount the coverslip using an anti-fade
mounting medium.

e Imaging: Visualize cells using a fluorescence or confocal microscope, capturing images in
the appropriate channels for the fluorophore and DAPI.

Conclusion and Future Directions

The cellular localization of BUR1 kinase is a cornerstone of its function. While its primary role
on chromatin in the nucleus is well-established as a key regulator of transcription elongation,
the discovery of a cytoplasmic pool involved in cell cycle signaling highlights the multitasking
nature of this kinase. For drug development professionals, understanding the distinct
localization-dependent functions of BUR1 (and its human ortholog Cdk9) is critical. Targeting
the nuclear, transcription-associated pool is a validated strategy in oncology, but the
cytoplasmic functions could represent novel therapeutic avenues or potential sources of off-
target effects. Future research will likely focus on the precise mechanisms of BUR1's
nucleocytoplasmic shuttling, the full spectrum of its cytoplasmic substrates, and how these
distinct pools are co-regulated to integrate gene expression with overall cell growth and
proliferation.

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://docs.abcam.com/pdf/protocols/immunocytochemistry.pdf
https://docs.abcam.com/pdf/protocols/immunocytochemistry.pdf
https://documents.thermofisher.com/TFS-Assets/BID/Reference-Materials/growing-staining-cells-immunofluorescence-protocol.pdf
https://www.benchchem.com/product/b15542163?utm_src=pdf-body
https://www.benchchem.com/product/b15542163?utm_src=pdf-body
https://www.benchchem.com/product/b15542163?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15542163?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Burl functions with TORC1 for vacuole-mediated cell cycle progression - PMC
[pmc.ncbi.nlm.nih.gov]

2. Burl functions with TORC1 for vacuole-mediated cell cycle progression | EMBO Reports
[link.springer.com]

3. Burl Kinase Is Required for Efficient Transcription Elongation by RNA Polymerase I -
PMC [pmc.ncbi.nim.nih.gov]

4. Burl kinase is required for efficient transcription elongation by RNA polymerase Il -
PubMed [pubmed.ncbi.nim.nih.gov]

5. tandfonline.com [tandfonline.com]

6. The Transcription Elongation Factor Burl-Bur2 Interacts with Replication Protein A and
Maintains Genome Stability during Replication Stress - PMC [pmc.ncbi.nlm.nih.gov]

7. Phosphorylation of the Pol Il CTD by KIN28 enhances BUR1/BUR2 recruitment and Ser2
CTD phosphorylation near promoters - PMC [pmc.ncbi.nim.nih.gov]

8. BUR1 and BUR2 encode a divergent cyclin-dependent kinase-cyclin complex important
for transcription in vivo - PubMed [pubmed.ncbi.nim.nih.gov]

9. BUR1-BUR2 kinase complex | SGD [yeastgenome.org]
10. cusabio.com [cusabio.com]

11. Selective Kinase Inhibition Shows That Burl (Cdk9) Phosphorylates the Rpb1 Linker In
Vivo - PMC [pmc.ncbi.nim.nih.gov]

12. researchgate.net [researchgate.net]

13. biorxiv.org [biorxiv.org]

14. bohdan-khomtchouk.github.io [bohdan-khomtchouk.github.io]

15. Chromatin Immunoprecipitation (ChlP) Protocol | Rockland [rockland.com]
16. documents.thermofisher.com [documents.thermofisher.com]

17. docs.abcam.com [docs.abcam.com]

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.benchchem.com/product/b15542163?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC8982600/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8982600/
https://link.springer.com/article/10.15252/embr.202153477
https://link.springer.com/article/10.15252/embr.202153477
https://pmc.ncbi.nlm.nih.gov/articles/PMC193923/
https://pmc.ncbi.nlm.nih.gov/articles/PMC193923/
https://pubmed.ncbi.nlm.nih.gov/12972617/
https://pubmed.ncbi.nlm.nih.gov/12972617/
https://www.tandfonline.com/doi/abs/10.1128/mcb.23.19.7005-7018.2003
https://pmc.ncbi.nlm.nih.gov/articles/PMC3009894/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3009894/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2683426/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2683426/
https://pubmed.ncbi.nlm.nih.gov/10982824/
https://pubmed.ncbi.nlm.nih.gov/10982824/
https://www.yeastgenome.org/complex/S000218073/go
https://www.cusabio.com/histones/histone-ubiquitylation.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6639251/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6639251/
https://www.researchgate.net/figure/Only-one-KSR-of-the-kinase-BUR1-CDK9-which-phosphorylates-the-transcription-elongation_fig2_229153470
https://www.biorxiv.org/content/10.1101/507251v1.full-text
https://bohdan-khomtchouk.github.io/docs/Chromatin-Immunoprecipitation-ChIPs-Protocol-from-Farnham-Lab.pdf
https://www.rockland.com/resources/chromatin-immunoprecipitation-protocol/
https://documents.thermofisher.com/TFS-Assets/BID/Reference-Materials/growing-staining-cells-immunofluorescence-protocol.pdf
https://docs.abcam.com/pdf/protocols/immunocytochemistry.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15542163?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [cellular localization of BUR1 kinase]. BenchChem,
[2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15542163#cellular-localization-of-burl-kinase]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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